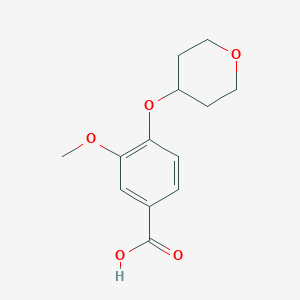

3-Methoxy-4-(oxan-4-yloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(oxan-4-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-12-8-9(13(14)15)2-3-11(12)18-10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAPRSNANHIAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Elaboration of the 3-Methoxy-4-(oxan-4-yloxy)benzoic Acid Core

The construction of the this compound framework hinges on the efficient formation of the key ether bond and the presence of the carboxylic acid functionality. The following sections outline the primary strategies employed for these transformations.

Etherification Reactions for Introduction of the Oxan-4-yloxy Moiety

The formation of the ether linkage between the phenolic group of a benzoic acid precursor and the tetrahydropyran (B127337) ring is a critical step in the synthesis. The Williamson ether synthesis stands out as a robust and widely applicable method for this purpose. wikipedia.org This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing this compound, this typically involves the reaction of a deprotonated 4-hydroxy-3-methoxybenzoic acid derivative with a tetrahydropyran electrophile.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the tetrahydropyran ring, leading to the formation of the desired ether and a salt byproduct. wikipedia.org The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, and the nature of the leaving group on the tetrahydropyran moiety. Common bases used to deprotonate the phenol (B47542) include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the reaction.

An alternative approach to the Williamson ether synthesis is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a pronucleophile, such as a phenol, using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method offers the advantage of proceeding under milder, neutral conditions.

Carboxylic Acid Functional Group Installation and Modification

The carboxylic acid group is a key functional handle in the target molecule, allowing for further derivatization. There are two main strategies for its incorporation:

Starting with a Pre-functionalized Aromatic Ring: A common and straightforward approach is to begin the synthesis with a commercially available or readily synthesized benzoic acid derivative that already contains the carboxylic acid group, such as 3-hydroxy-4-methoxybenzoic acid (protocatechuic acid 3-methyl ether). The etherification reaction is then performed on this substrate.

Late-Stage Introduction via Hydrolysis: Alternatively, the synthesis can commence with an esterified precursor, such as methyl 3-hydroxy-4-methoxybenzoate. After the etherification step to introduce the oxan-4-yloxy moiety, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treatment with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran, followed by acidification.

Stereoselective Synthesis Approaches to Related Chiral Analogs

The tetrahydropyran ring in this compound is achiral. However, the synthesis of chiral analogs, where the tetrahydropyran ring is substituted, is of significant interest for exploring structure-activity relationships in various applications. Stereoselective synthesis of substituted tetrahydropyrans can be achieved through several methods, including:

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective or diastereoselective formation of substituted tetrahydropyran rings. For instance, iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones can produce chiral diols, which can then be converted to chiral tetrahydropyrans. researchgate.net

Chiral Pool Synthesis: Starting from readily available chiral natural products, such as carbohydrates or amino acids, multi-step synthetic sequences can be devised to construct enantiomerically pure tetrahydropyran derivatives. mdpi.com

Substrate-Controlled Diastereoselective Reactions: The stereochemistry of existing chiral centers in a precursor molecule can direct the stereochemical outcome of subsequent reactions to form the tetrahydropyran ring.

These stereoselective methods provide access to a diverse range of chiral building blocks that can be incorporated into the synthesis of chiral analogs of this compound.

Precursor Design and Synthesis for this compound

The successful synthesis of the target compound relies on the availability of suitable precursors for both the aromatic and the tetrahydropyran moieties.

The key aromatic precursor is typically a derivative of vanillic acid. 3-Hydroxy-4-methoxybenzoic acid or its corresponding methyl ester, methyl 3-hydroxy-4-methoxybenzoate , are common starting materials. These compounds are commercially available or can be synthesized from vanillin through oxidation.

The tetrahydropyran precursor is typically an electrophilic derivative of tetrahydro-4H-pyran-4-ol . To facilitate the Williamson ether synthesis, the hydroxyl group of tetrahydro-4H-pyran-4-ol can be converted into a good leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine would yield the corresponding tosylate.

Reaction Mechanism Studies Pertinent to the Synthesis of the Compound

The key ether-forming step in the synthesis of this compound, the Williamson ether synthesis, proceeds through a well-established SN2 mechanism. wikipedia.org This involves a backside attack of the phenoxide nucleophile on the carbon atom of the tetrahydropyran ring bearing the leaving group.

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the mechanism of SN2 reactions involving phenoxides. nih.gov These studies have investigated the influence of substituents on the phenoxide nucleophile and the nature of the leaving group on the reaction barriers and transition state geometries. For instance, electron-donating groups on the phenoxide ring generally increase its nucleophilicity, while the leaving group ability of halides increases down the group (I > Br > Cl > F). nih.gov

Kinetic and modeling studies of the Williamson ether synthesis have highlighted the significant impact of the solvent on reaction rates and selectivity. rsc.orgresearchgate.net The choice of solvent can influence the solvation of the reacting species and the transition state, thereby affecting the energy barrier of the reaction.

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amide Bond Formation: The carboxylic acid can be readily converted to an amide by reaction with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. rsc.org Direct amidation can also be achieved under catalytic conditions, for example, using boric acid or titanium(IV) chloride. sciepub.comnih.gov

Esterification: Ester derivatives can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for modification through esterification and amidation. These reactions are fundamental in organic synthesis for creating derivatives with altered physicochemical properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net For example, reacting the parent acid with methanol and a catalytic amount of thionyl chloride can yield the methyl ester, Methyl 3-methoxy-4-(oxan-4-yloxy)benzoate. youtube.com The process of combining an organic acid with an alcohol to form an ester and water is a widely utilized reaction. researchgate.net

Amidation: Direct amidation of the carboxylic acid with an amine is also a key transformation. This reaction typically requires coupling agents to activate the carboxylic acid or harsh conditions. A more direct method involves using a catalyst, such as titanium tetrafluoride (TiF4), which can facilitate the reaction between a carboxylic acid and an amine in refluxing toluene to produce the corresponding amide in high yield. masterorganicchemistry.com Boric acid has also been demonstrated as an effective catalyst for the direct amidation of benzoic acid, forming a mixed anhydride intermediate in situ that readily reacts with an amine. wikipedia.org

The following table summarizes representative esterification and amidation reactions.

| Reaction Type | Reagent/Catalyst | Product |

| Esterification | Methanol, Thionyl Chloride | Methyl 3-methoxy-4-(oxan-4-yloxy)benzoate |

| Esterification | Ethanol, Sulfuric Acid | Ethyl 3-methoxy-4-(oxan-4-yloxy)benzoate |

| Amidation | Benzylamine, TiF4 | N-benzyl-3-methoxy-4-(oxan-4-yloxy)benzamide |

| Amidation | Aniline, Boric Acid | N-phenyl-3-methoxy-4-(oxan-4-yloxy)benzamide |

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The positions on the ring available for substitution are C2, C5, and C6.

The methoxy (B1213986) group at C3 directs incoming electrophiles to the C2 and C6 positions.

The oxan-4-yloxy group at C4 directs to the C5 position.

The carboxylic acid group is a deactivating, meta-directing group, which would direct to the C5 position.

The combined effect of these groups, particularly the powerful activating ortho, para-directing ether groups, means that substitution is most likely to occur at the positions ortho and para to them. The position between the two activating groups (C2) may be sterically hindered. Therefore, substitution is strongly favored at the C5 position, which is ortho to the oxan-4-yloxy group and meta to the carboxylic acid.

Nitration: A key example of electrophilic aromatic substitution is nitration. Treatment of a similar compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, with nitric acid in acetic acid resulted in the introduction of a nitro group (-NO₂) onto the aromatic ring. youtube.com For this compound, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 3-Methoxy-5-nitro-4-(oxan-4-yloxy)benzoic acid as the major product. researchgate.net

Halogenation: Aromatic halogenation with bromine or chlorine, typically catalyzed by a Lewis acid like FeBr₃ or AlCl₃, would also result in substitution at the C5 position. nsf.govresearchgate.net

The table below outlines potential electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Methoxy-5-nitro-4-(oxan-4-yloxy)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-methoxy-4-(oxan-4-yloxy)benzoic acid |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3-methoxy-4-(oxan-4-yloxy)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-Methoxy-4-(oxan-4-yloxy)-5-sulfobenzoic acid |

Side-Chain Modifications of the Oxane Ring

The oxane ring is generally a stable saturated heterocycle. However, the ether linkage connecting it to the aromatic ring is a key site for chemical transformation. The primary modification of the oxane side-chain involves the cleavage of this C-O ether bond.

Acid-Catalyzed Ether Cleavage: Ethers can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. youtube.com In the case of this compound, which is an aryl alkyl ether, the reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion at the alkyl carbon of the oxane ring. This would result in the cleavage of the oxane ring from the phenolic oxygen, yielding 3-Methoxy-4-hydroxybenzoic acid and a halogenated derivative of the oxane ring. The tetrahydropyranyl (THP) ether moiety, structurally analogous to the linkage in the title compound, is known to be sensitive to acids and can be cleaved under relatively mild acidic conditions. youtube.com

Reductive Cleavage: Non-hydrolytic methods can also achieve ether cleavage. For instance, reductive cleavage of tetrahydropyranyl ethers can be accomplished using sodium cyanoborohydride in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), which regioselectively cleaves the exo C-O bond to furnish the corresponding alcohol. acs.org Applying this to the title compound would similarly yield 3-Methoxy-4-hydroxybenzoic acid and tetrahydropyran.

These transformations are significant as they represent a method of deprotection, revealing the underlying phenolic hydroxyl group for further synthetic elaboration.

| Reaction Type | Reagents | Major Products |

| Acid-Catalyzed Cleavage | Excess HBr, heat | 3-Methoxy-4-hydroxybenzoic acid and 4-bromotetrahydropyran |

| Reductive Cleavage | NaCNBH₃, BF₃·OEt₂ | 3-Methoxy-4-hydroxybenzoic acid and Tetrahydropyran |

Structural Characterization and Analytical Techniques

Spectroscopic Elucidation of the Molecular Structure of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid

Spectroscopic techniques are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic and electronic makeup can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR (¹H NMR) spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group and meta to the methoxy (B1213986) group is expected to appear as a doublet. The proton meta to the carboxylic acid and ortho to the methoxy group would likely be a singlet or a narrowly split doublet. The proton meta to both the carboxylic acid and the oxanyloxy group would also be a doublet.

The methoxy group protons would give rise to a sharp singlet. The protons of the oxane ring would exhibit more complex splitting patterns. The proton at the 4-position of the oxane ring, bonded to the ether oxygen, would appear as a multiplet. The protons at the 3- and 5-positions would be diastereotopic and thus magnetically inequivalent, leading to complex multiplets. Similarly, the protons at the 2- and 6-positions would also be diastereotopic and show complex splitting. The acidic proton of the carboxylic acid would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum would provide information on all the unique carbon atoms in the molecule. The spectrum is expected to show signals for the carbonyl carbon of the carboxylic acid, the six carbons of the benzene ring (with those attached to oxygen appearing at lower field), the methoxy carbon, and the five carbons of the oxane ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 165 - 175 |

| Aromatic C-H (ortho to -COOH) | 7.5 - 7.8 (d, 1H) | 120 - 130 |

| Aromatic C-H (ortho to -OCH₃) | 7.4 - 7.6 (d, 1H) | 110 - 120 |

| Aromatic C-H (ortho to -O-oxane) | 6.9 - 7.2 (s, 1H) | 115 - 125 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s, 3H) | 55 - 60 |

| Oxane C-H (position 4) | 4.5 - 4.8 (m, 1H) | 70 - 80 |

| Oxane C-H₂ (positions 3, 5) | 1.8 - 2.2 (m, 4H) | 30 - 40 |

| Oxane C-H₂ (positions 2, 6) | 3.5 - 3.8 (m, 4H) | 65 - 75 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₆O₅), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (-COOH) as a radical, followed by the loss of carbon monoxide (CO). Another prominent fragmentation pathway would be the cleavage of the ether bond, leading to fragments corresponding to the methoxy-benzoic acid moiety and the oxane ring. The oxane ring itself could undergo further fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - COOH]⁺ | Loss of the carboxylic acid group |

| [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

| [C₈H₇O₃]⁺ | Fragment corresponding to 3-methoxy-4-hydroxybenzoic acid cation radical |

| [C₅H₉O]⁺ | Fragment corresponding to the oxanyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and ester functionalities, and the aromatic C-H and C=C stretches.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (oxane & methoxy) | 2850-2960 | Stretching |

| Carbonyl C=O (carboxylic acid) | 1680-1710 | Stretching |

| Aromatic C=C | 1500-1600 | Stretching |

| C-O (ether and carboxylic acid) | 1000-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the carboxylic acid group. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substituents on the benzene ring. The methoxy and oxanyloxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.

Predicted UV-Vis Absorption for this compound

| Transition | Predicted Wavelength (λ_max, nm) |

| π → π* | 250 - 290 |

Advanced Structural Analysis of this compound

For a more detailed understanding of the three-dimensional structure of the compound, more advanced techniques are required.

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.

In the solid state, it is likely that the carboxylic acid groups would form hydrogen-bonded dimers, a common feature for carboxylic acids. The conformation of the oxane ring, likely a chair conformation, and its orientation relative to the benzene ring would also be determined. Furthermore, other intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking of the aromatic rings, could be identified, providing a complete picture of the crystal packing.

Vibrational Spectroscopy for Detailed Molecular Dynamics

Vibrational spectroscopy is a powerful tool for elucidating the structural features and dynamic behavior of molecules. The infrared and Raman spectra of a molecule are unique and are determined by its specific arrangement of atoms and the forces between them. The analysis of these spectra allows for the identification of functional groups and the characterization of molecular structure. For this compound, the vibrational spectrum is a composite of the modes associated with the benzoic acid moiety, the methoxy group, the oxanyloxy (tetrahydropyranyloxy) ring, and the substituted benzene ring.

The vibrational modes can be broadly categorized into stretching (ν), which involves changes in bond length, and bending (δ for in-plane, γ for out-of-plane), which involves changes in bond angles. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the assignment of experimental bands. niscpr.res.invjst.vn

Carboxylic Acid Group Vibrations: The carboxylic acid functional group gives rise to some of the most characteristic bands in the vibrational spectrum.

O-H Stretching: The hydroxyl (O-H) stretching vibration of the carboxylic acid is typically observed as a very broad and intense band in the infrared spectrum, generally in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding, which is a common feature in carboxylic acids, often leading to the formation of cyclic dimers. researchgate.netresearchgate.net

C=O Stretching: The carbonyl (C=O) stretching vibration is another prominent feature, appearing as a strong, sharp band. For aromatic carboxylic acids, this band is typically found between 1700 and 1680 cm⁻¹. docbrown.info Its position can be influenced by hydrogen bonding; in dimeric forms, the frequency is generally lower than in the monomeric state. researchgate.net

C-O Stretching and O-H Bending: The spectrum also includes bands related to C-O stretching and O-H in-plane bending, which are often coupled. These vibrations typically appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. docbrown.info An out-of-plane O-H bend is characteristic of the carboxylic acid dimer and is expected around 960-875 cm⁻¹. ucl.ac.uk

Aromatic Ring and Substituent Vibrations: The substituted benzene ring exhibits a number of characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a set of bands, often of variable intensity, in the 1625-1430 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane C-H bending vibrations are also characteristic. The out-of-plane bending modes, found in the 900-675 cm⁻¹ region, are particularly useful for determining the substitution pattern of the benzene ring.

Methoxy and Oxanyloxy Group Vibrations: The methoxy (–OCH₃) and oxanyloxy (–O-C₅H₁₀O) groups also have distinct vibrational signatures.

C-H Stretching: The methyl and methylene (B1212753) groups within these substituents show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkages (Aryl-O-CH₃ and Aryl-O-Alkyl) produce characteristic C-O stretching bands. Asymmetric C-O-C stretching vibrations are typically strong and appear in the 1275-1200 cm⁻¹ region, while symmetric stretching modes are found at lower wavenumbers, around 1075-1020 cm⁻¹. uninsubria.it The C-O-C stretching within the saturated oxane ring would also contribute to this region.

Based on the analysis of these functional groups and data from analogous compounds like p-methoxybenzoic acid and other alkoxybenzoic acids, a table of expected characteristic vibrational frequencies for this compound can be compiled. researchgate.netresearchgate.net

Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|---|

| 3300 - 2500 | Carboxylic Acid O-H | ν(O-H) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | ν(C-H) | Medium |

| 3000 - 2850 | Aliphatic C-H (Methoxy, Oxane) | ν(C-H) | Medium to Strong |

| 1700 - 1680 | Carboxylic Acid C=O | ν(C=O) | Strong |

| 1625 - 1430 | Aromatic C=C | ν(C=C) | Medium to Weak |

| 1440 - 1395 | Carboxylic Acid O-H Bending | δ(O-H) | Medium |

| 1320 - 1210 | Carboxylic Acid C-O Stretching | ν(C-O) | Strong |

| 1275 - 1200 | Aryl-O-C Asymmetric Stretching | νas(C-O-C) | Strong |

| 1075 - 1020 | Aryl-O-C Symmetric Stretching | νs(C-O-C) | Medium |

| 960 - 875 | Carboxylic Acid O-H Bending (Dimer) | γ(O-H) | Medium, Broad |

| 900 - 675 | Aromatic C-H Bending | γ(C-H) | Strong |

This table represents predicted values based on characteristic group frequencies and data from structurally similar molecules. Experimental values may vary.

Computational Studies and Theoretical Modeling

Quantum Chemical Investigations of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid

Detailed information based on Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, and the prediction of Non-Linear Optical (NLO) properties for this compound is not available in the public domain. While computational studies have been performed on structurally related compounds, such as other alkoxy-substituted benzoic acids, these findings cannot be extrapolated to the target molecule without introducing significant inaccuracies. nih.govresearchgate.netresearchgate.netejosat.com.trdergipark.org.tr

Molecular Docking and Dynamics Simulations

Similarly, there are no published molecular docking or dynamics simulation studies that model the ligand-protein interactions of this compound with any predicted biological targets. Research in this area has focused on other benzoic acid derivatives, exploring their potential against targets like the SARS-CoV-2 main protease or as anti-cancer agents, but the specific compound has not been the subject of such investigations. nih.govfip.orgnih.govresearchgate.netresearchgate.net

The absence of dedicated computational research on this compound means that a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time. The complex interplay of the methoxy (B1213986), benzoic acid, and oxan-4-yloxy functional groups necessitates specific computational analysis to understand its unique properties. Future research initiatives are required to fill this knowledge gap and elucidate the theoretical characteristics of this compound.

Conformational Landscape Analysis of the Oxane Ring and Ether Linkage

Molecular dynamics (MD) simulations of substituted benzoic acids in solution have demonstrated the importance of intermolecular and solvent interactions in determining the conformational preferences. ucl.ac.ukacs.org Such simulations could provide valuable insights into the dynamic behavior of this compound in different environments, including the conformational flexibility of the oxane ring and the ether linkage.

| Structural Feature | Predicted Dominant Conformation | Computational Methods for Analysis | Key Influencing Factors |

|---|---|---|---|

| Oxane Ring | Chair (4C1 or 1C4) | Semi-empirical (GFN2-xTB), Machine Learning (ANI-1ccx), DFT | Steric hindrance, intramolecular hydrogen bonding |

| Ether Linkage (Ar-O) | Planar with respect to the benzene (B151609) ring | Ab initio, DFT | Conjugation between oxygen lone pair and aromatic π-system |

| Methoxy Group | Planar with respect to the benzene ring | Ab initio, DFT | Resonance stabilization |

In Silico Prediction of Chemical Reactivity and Selectivity Profiles

The chemical reactivity and selectivity of this compound can be predicted using various in silico methods, primarily based on quantum chemical calculations. These methods provide insights into the electronic structure of the molecule, allowing for the identification of sites susceptible to electrophilic or nucleophilic attack.

The benzoic acid moiety contains both an electron-donating methoxy group and an electron-donating oxan-4-yloxy group, as well as an electron-withdrawing carboxylic acid group. The interplay of these substituents will govern the reactivity of the aromatic ring towards electrophilic substitution. Theoretical studies on substituted benzoic acids have shown that the gas-phase acidity and reactivity are influenced by both inductive and resonance effects of the substituents. semanticscholar.org The methoxy and oxan-4-yloxy groups are expected to activate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to their own positions. However, the carboxylic acid group is a meta-directing deactivator.

Computational models based on density functional theory (DFT) can be used to calculate various reactivity descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential (ESP) maps, and Fukui functions. semanticscholar.org The HOMO distribution would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. ESP maps visually represent the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the positions ortho to the activating methoxy and oxan-4-yloxy groups are expected to be the most nucleophilic and therefore most reactive towards electrophiles. A computational method for predicting the regioisomer distribution in electrophilic aromatic substitution reactions based on the relative stabilities of the sigma-complex intermediates has been shown to be effective for various substrates. nih.gov

The reactivity of the carboxylic acid group itself can also be modeled. For instance, the acidity (pKa) can be predicted using computational methods, which is a key parameter in many chemical reactions. The Hammett equation, a linear free-energy relationship, has been widely used to correlate the electronic properties of substituents with the reactivity of aromatic compounds, including the dissociation of benzoic acids. drugdesign.org

| Reaction Type | Predicted Reactive Sites | Governing Factors | Relevant Computational Descriptors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Positions 2 and 5 of the benzene ring | Activating effect of methoxy and oxan-4-yloxy groups | HOMO distribution, Fukui functions, ESP maps |

| Nucleophilic Acyl Substitution | Carbonyl carbon of the carboxylic acid | Electrophilicity of the carbonyl carbon | LUMO distribution, Partial atomic charges |

| Deprotonation | Carboxylic acid proton | Acidity of the carboxylic acid | Calculated pKa, Stability of the carboxylate anion |

Chemoinformatics and Data Mining for Structure-Activity Relationships within Related Chemical Space

Chemoinformatics and data mining techniques are powerful tools for exploring the chemical space around this compound and identifying potential structure-activity relationships (SAR). optibrium.com By analyzing databases of known bioactive molecules, it is possible to identify compounds with similar structural features and correlate these features with their biological activities.

The tetrahydropyran (B127337) (oxane) ring is a common motif in many bioactive natural products and synthetic drugs. researchgate.netpharmablock.com It is often considered a bioisostere of a cyclohexane ring but with improved pharmacokinetic properties due to the presence of the oxygen atom, which can act as a hydrogen bond acceptor. pharmablock.com Chemoinformatic analyses of large compound libraries have revealed the prevalence and importance of the tetrahydropyran scaffold in medicinal chemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on benzoic acid derivatives have been conducted for various biological activities. nih.govnih.govresearchgate.net These studies typically use a set of molecular descriptors, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters, to build mathematical models that can predict the activity of new compounds. For a series of substituted benzoic acids, it has been shown that parameters like the sum of π constants (lipophilicity) and σ constants (electronic effects) are important for their biological activity. researchgate.net A structure-activity relationship study on benzoic acid derivatives as α-amylase inhibitors highlighted the importance of the position of hydroxyl and methoxy groups on the benzene ring. mdpi.com

Data mining of chemical databases can reveal compounds that are structurally similar to this compound and have known biological activities. This information can be used to generate hypotheses about the potential therapeutic applications of this compound. Similarity searching, using 2D fingerprints or 3D shape-based methods, is a common approach in chemoinformatics to identify such analogs. nih.gov

| Structural Motif | Potential Contribution to Bioactivity | Relevant QSAR Descriptors | Examples of Bioactive Analogs |

|---|---|---|---|

| Tetrahydropyran (Oxane) Ring | Improved pharmacokinetic properties, hydrogen bond acceptor | Topological Polar Surface Area (TPSA), Number of H-bond acceptors | HIV protease inhibitors, various natural products |

| 3-Methoxy-4-hydroxybenzoic acid core | Potential for various biological activities (e.g., anti-sickling, enzyme inhibition) | Hammett constants (σ), Lipophilicity (logP), Molar Refractivity | Vanillic acid and its derivatives |

| Ether Linkage | Provides conformational flexibility, influences overall shape | Rotatable bonds, Molecular shape descriptors | Various diphenylamine-based retinoids |

Biological Activities and Pharmacological Insights Academic Research Focus

Investigation of Antioxidant Properties and Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which are crucial in preventing diseases associated with oxidative stress. ffhdj.com The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals and protect endogenous antioxidants like vitamins C and E from oxidative damage. ffhdj.com

While direct studies on the antioxidant properties of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid are not extensively documented, its structural similarity to other benzoic acid derivatives suggests it may possess significant antioxidant potential. For instance, ferulic acid, a phenolic acid, is known for its ability to neutralize free radicals such as superoxide, nitric oxide, and hydroxyl radicals, thereby preventing oxidative damage to cell membranes and DNA. researchgate.net Research on various hydroxybenzoic acid derivatives has consistently highlighted their potent in vitro antioxidant activities. ffhdj.com Given that this compound shares the core benzoic acid structure, it is plausible that it exhibits similar free radical scavenging capabilities. Further research is warranted to elucidate the specific mechanisms and efficacy of its antioxidant effects.

Exploration of Protein Binding Interactions

The interaction of small molecules with proteins, particularly serum albumins, is a critical determinant of their pharmacokinetic and pharmacodynamic properties.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous compounds. Studies on compounds structurally similar to this compound, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid or VA), have provided valuable insights into these interactions. nih.gov

Research has shown that vanillic acid can interact with HSA, and this binding is a spontaneous process. nih.gov Thermodynamic data from these studies indicate that hydrogen bonds and van der Waals forces are the primary contributors to the binding of vanillic acid to HSA. nih.gov The fluorescence quenching mechanism observed in the interaction between HSA and vanillic acid has been identified as a dynamic quenching process. nih.gov

Given the structural similarities, it can be inferred that this compound would also bind to HSA, likely in a spontaneous manner driven by similar intermolecular forces. The binding affinity and thermodynamic parameters would, however, be influenced by the presence of the oxan-4-yloxy group.

Table 1: Thermodynamic Parameters for the Binding of Vanillic Acid to HSA

| Parameter | Value |

| Quenching Mechanism | Dynamic |

| Driving Forces | Hydrogen bonds, Van der Waals forces |

| Spontaneity | Spontaneous Interaction |

This table is based on data from studies on vanillic acid and is intended to provide a comparative basis for the potential interactions of this compound.

Aromatic carboxylic acids, as a class of compounds, generally interact with proteins through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The carboxylate group can form strong ionic bonds or hydrogen bonds with positively charged or polar residues in the protein's binding pocket. The aromatic ring can engage in π-π stacking or hydrophobic interactions with nonpolar amino acid residues.

Enzyme and Receptor Modulation Studies

The structural motifs present in this compound suggest potential interactions with various enzymes and receptors.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various cell types, particularly immune cells. researchgate.net It is a key mediator in allergic and autoimmune diseases. researchgate.net The development of Syk inhibitors has become a significant focus in the pharmaceutical industry. researchgate.net

Many Syk inhibitors are ATP-competitive, binding to the ATP-binding site of the kinase and inhibiting its activity. Research on benzonitrile (B105546) analogs has demonstrated their potential as kinase inhibitors. The introduction of a nitrile group on a phenyl ring has been shown to be a successful strategy in modulating the activity of related compounds at adenosine (B11128) receptors, which can sometimes share structural similarities with kinase ATP binding sites. nih.gov Given that the core structure of this compound contains a substituted benzene (B151609) ring, it is plausible that it or its derivatives could be investigated for kinase inhibitory activity. For example, some disubstituted pyrimidine (B1678525) frameworks have served as the basis for Syk inhibitors.

Adenosine receptors, particularly the A2A subtype, are involved in various physiological processes and are considered important therapeutic targets, especially in the context of neurodegenerative diseases and cancer immunotherapy. nih.govmdpi.com A2A receptor antagonists can block the immunosuppressive effects of adenosine in the tumor microenvironment. nih.gov

Structural fragments similar to the oxan-4-yloxy phenyl group of this compound have been incorporated into molecules designed as adenosine receptor antagonists. For instance, replacing a furan (B31954) ring with a phenyl or pyridyl ring in some adenosine A2A receptor antagonists was explored to improve metabolic stability. nih.gov The activity of these compounds was found to be sensitive to the substitution pattern on the phenyl ring. nih.gov This suggests that the oxan-4-yloxy phenyl moiety could potentially serve as a scaffold for the design of new adenosine receptor antagonists. Further studies would be necessary to confirm if this compound itself exhibits any affinity for adenosine receptors.

Cellular Pathway Modulation

The investigation of anti-proliferative agents is a cornerstone of cancer research. While direct experimental data on the anti-proliferative effects of this compound is limited, studies on structurally analogous benzoic acid derivatives provide significant insights into its potential mechanisms of action against cancer cells.

Research on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a compound with a similar ether linkage, demonstrated potent and selective anti-proliferative and cytotoxic effects against human breast cancer cell lines MCF-7 and MDA-MB-468. nih.gov This compound was found to induce cell-cycle arrest at the G2/M phase and trigger apoptosis. The pro-apoptotic mechanism was further linked to an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, another related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to inhibit the growth of SK-MEL-28 human melanoma cells. phcog.com The mechanism of action for HMBA involves the induction of dose-dependent DNA damage, leading to apoptosis and autophagy. This process appears to be mediated through the phosphorylation and activation of key signaling proteins such as ERK, p38, and JNK, with the p-ERK pathway being specifically implicated in the activation of autophagy proteins LC3 and p62. phcog.com These findings suggest that benzoic acid derivatives can modulate critical cellular pathways involved in cell survival, proliferation, and death.

Structural Analogs, Derivatives, and Structure Activity Relationships Sar

Rational Design and Synthesis of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid Analogs

The rational design of analogs of this compound typically begins with the strategic disassembly of the molecule into its three key components: the benzoic acid core, the methoxy (B1213986) substituent, the ether linkage, and the oxane ring. The synthesis of these analogs often employs convergent strategies, with a common starting material being 3-methoxy-4-hydroxybenzoic acid (vanillic acid), a naturally occurring phenolic acid. nih.gov

A general synthetic route involves the esterification of the carboxylic acid group, followed by an alkylation reaction to introduce the cyclic ether moiety. For instance, a common precursor, methyl 4-hydroxy-3-methoxybenzoate, can be reacted with a suitable electrophile, such as a halogenated or sulfonate-activated oxane derivative, in the presence of a base like potassium carbonate. nih.govmdpi.com Subsequent hydrolysis of the ester yields the desired benzoic acid analog. This modular approach allows for the efficient generation of a library of compounds with diverse substitutions on both the aromatic ring and the cyclic ether.

Systematic Exploration of Substituent Effects on Biological Activity

A systematic exploration of how different substituents affect biological activity is fundamental to medicinal chemistry. For this compound, this involves modifying each part of the molecule to probe the chemical space and understand the structural requirements for activity.

Ring Size: Altering the ring size to smaller systems like oxetane or tetrahydrofuran, or larger rings, changes the geometry and conformational flexibility of the side chain. An oxetane ring, for example, is more strained and rigid, which could enforce a specific conformation that is either beneficial or detrimental to binding affinity.

Substitution: Introducing substituents (e.g., hydroxyl, methyl, fluoro) onto the oxane ring can modulate lipophilicity and introduce new points for hydrogen bonding or steric interactions. This can improve target specificity and pharmacokinetic properties.

Stereochemistry: For substituted cyclic ethers, the stereochemistry of the substituents can be critical for biological activity, as receptor binding pockets are often chiral.

The substituted benzoic acid moiety is crucial for the molecule's acidic character and its potential to engage in ionic interactions, hydrogen bonding, and aromatic interactions (such as π-π stacking). Modifications to this ring can significantly alter a compound's electronic properties, pKa, and binding mode.

Positional Isomerism: Moving the methoxy group, such as in 3-(methoxy)benzoic acid, or the entire side chain to different positions on the ring alters the electronic distribution and spatial arrangement of functional groups.

Additional Substituents: Introducing groups like halogens (F, Cl, Br) can modify the acidity of the carboxylic acid and introduce halogen bonding potential. Alkyl groups can enhance hydrophobic interactions. nih.gov Adding hydroxyl groups can provide additional hydrogen bond donors/acceptors, as seen in compounds like 2-hydroxy-4-methoxy benzoic acid. phcog.com Electron-withdrawing groups, such as a nitro group, can also be introduced to significantly alter the electronic character of the ring. google.com

The following table summarizes potential modifications to the benzoic acid moiety and their predicted effects.

Table 1: Effects of Modifications to the Benzoic Acid Moiety| Modification | Example Compound/Moiety | Predicted Effect on Properties |

|---|---|---|

| Halogenation | 3-Chloro-4-methoxybenzoic acid | Increases lipophilicity; alters electronic character; potential for halogen bonding. |

| Alkylation | 3,6-dimethylbenzoic acid derivatives nih.gov | Increases hydrophobic interactions; may introduce steric hindrance. |

| Hydroxylation | 2-hydroxy-4-methoxy benzoic acid phcog.com | Introduces hydrogen bond donor/acceptor; may alter pKa and solubility. |

| Nitration | 3-nitro-4-methoxybenzoic acid google.com | Strong electron-withdrawing effect; increases acidity of the carboxylic acid. |

| Additional Alkoxy Groups | 3,4-di(ethoxy)benzoic acid; 3,4,5-tri(ethoxy)benzoic acid | Increases lipophilicity; adds potential hydrogen bond acceptors. |

Alterations of the Ether Linkage and its Impact on Biological Profiles

The ether linkage connecting the aromatic ring to the oxane moiety provides a degree of rotational flexibility. Its oxygen atom can act as a hydrogen bond acceptor, a key interaction in many biological systems. Altering this linker is a common strategy in drug design.

Linker Homologation: Increasing the length of the alkyl chain between the ether oxygen and the aromatic ring can alter the compound's reach and flexibility, allowing it to access different regions of a binding pocket.

Linker Replacement: Replacing the ether oxygen with a sulfur atom (to form a thioether) or a nitrogen atom (to form an amine) would significantly change the geometry, polarity, and hydrogen bonding capacity of the linker.

Linker Rigidity: Incorporating elements of unsaturation, such as a double or triple bond, can restrict the conformation of the side chain. For example, propargyl groups have been used to modify similar benzoic acid structures. nih.gov

SAR Studies Correlating Chemical Structure with Observed Biological Activities

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological effects. For analogs of this compound, a comprehensive SAR analysis would integrate the findings from the systematic modifications described above.

Aromatic Core: A phenyl ring is often critical for establishing hydrophobic interactions within a target binding site.

Hydrogen Bonding: Functional groups like carboxylic acids, ethers, and phenols frequently act as hydrogen bond donors or acceptors, which are essential for anchoring the molecule to its target.

For this specific class of compounds, an SAR study would likely reveal that the benzoic acid group is a primary binding determinant, potentially forming a salt bridge with a basic residue in the target protein. The methoxy group's position likely fine-tunes the electronic properties and orientation of the aromatic ring. The 4-position ether-linked oxane is expected to explore a larger pocket, with its size, shape, and substitution pattern determining the potency and selectivity of the compound.

Table 2: Summary of Structure-Activity Relationships for this compound Analogs

| Molecular Fragment | Structural Variation | Potential Impact on Biological Activity |

|---|---|---|

| Benzoic Acid | Position and nature of substituents (e.g., -OH, -Cl, -NO2) | Modulates pKa, electronic density, and potential for specific interactions (H-bonding, halogen bonding). Crucial for primary binding interactions. |

| Ether Linkage | Replacement (S, NH), change in length, rigidification | Alters flexibility, bond angles, and H-bonding capacity. Affects the orientation of the cyclic ether relative to the aromatic core. |

| Oxane Ring | Ring size (e.g., oxetane), substitution, stereochemistry | Influences solubility, metabolic stability, and van der Waals contacts. Can confer selectivity and improved potency by optimizing fit in a binding pocket. |

Comparative Analysis with Natural Products Featuring Similar Benzoic Acid and Cyclic Ether Motifs

Nature provides a vast library of bioactive molecules, and many natural products contain structural motifs similar to those in this compound. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) itself is a widespread natural product found in various plants and is a key biosynthetic precursor. nih.gov Comparing synthetic analogs to natural products can provide insights into evolutionarily optimized structures for biological activity.

While complex natural products perfectly matching the entire structure are uncommon, many feature the core components. For example, certain lignans and coumarins possess substituted aromatic rings linked to cyclic ethers. Analyzing how these motifs are presented in natural structures can inspire the design of novel synthetic analogs with improved biological activities. The combination of a planar, aromatic acid with a flexible, saturated cyclic ether offers a scaffold that can effectively probe the binding sites of diverse biological targets.

Research Applications and Emerging Areas

Utility of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid in Academic Chemical Synthesis and Method Development

There is no available information on the use of this compound in academic chemical synthesis or the development of new synthetic methodologies.

Role as a Synthetic Intermediate or Precursor for Research Compounds

No published synthetic routes were found that utilize this compound as an intermediate or precursor for other research compounds.

Exploration of its Potential in Materials Science Research (e.g., liquid crystals, polymers if applicable)

A search of materials science literature, including databases for liquid crystals and polymers, did not yield any results for this compound, suggesting it has not been investigated for these applications.

Contribution to Fundamental Understanding of Aromatic Ether and Carboxylic Acid Chemistry

Without any studies on its reactivity, properties, or interactions, the contribution of this compound to the fundamental understanding of aromatic ether and carboxylic acid chemistry is unknown.

Patent Landscape and Intellectual Property Analysis

Overview of Existing Patents Citing 3-Methoxy-4-(oxan-4-yloxy)benzoic acid and its Closely Related Analogs

Direct patent filings where this compound is the primary claimed invention are not readily found in the public domain. However, the compound is identified as a noteworthy agent within broader patent applications, suggesting its potential utility in specific therapeutic areas.

Notably, United States patent applications US20200121615A1 and US20210186991A1 list "3-methoxy-4-(tetrahydro-2H-pyran-4-yloxy)benzoic acid" as a compound of interest. These applications are centered on methods for treating various diseases by inhibiting the trimethylamine (B31210) (TMA)/flavin-containing monooxygenase 3 (FMO3)/trimethylamine N-oxide (TMAO) pathway. The inclusion of this specific benzoic acid derivative among a list of potential inhibitors underscores its recognition by inventors as a molecule with potential biological activity in this pathway.

The broader patent landscape for related analogs, such as substituted benzoic acid derivatives, is extensive. Patents for ortho-substituted benzoic acid derivatives and benzoic acid derivatives with oxy and nitrogen substitutions on the ring highlight the active research and development in this chemical space for various pharmaceutical applications.

Analysis of Claimed Research Applications and Synthetic Methodologies in Patent Literature

The primary research application claimed for this compound in the identified patent literature is the inhibition of the TMA/FMO3/TMAO pathway. This pathway is implicated in a range of pathological conditions, and its modulation represents a promising therapeutic strategy. The patent applications suggest that by inhibiting this pathway, compounds like this compound could be used to treat or prevent a variety of diseases.

Detailed synthetic methodologies for this compound are not explicitly laid out within the claims of these specific patents. Generally, patents covering a class of compounds provide a general synthetic scheme, which can often be adapted to produce specific examples. The synthesis of related methoxybenzoic acid derivatives is well-documented in the scientific and patent literature, typically involving steps such as etherification of a hydroxybenzoic acid precursor followed by functional group manipulations. For instance, the synthesis of alkoxy-substituted benzoic acids often involves the Williamson ether synthesis, where a phenol (B47542) is reacted with an alkyl halide in the presence of a base.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes for 3-Methoxy-4-(oxan-4-yloxy)benzoic acid

Currently, there are no established or optimized synthetic routes specifically documented for this compound in prominent chemical literature. Future research could focus on developing efficient and environmentally friendly methods for its synthesis. A plausible starting point for such investigations would be the etherification of a vanillic acid derivative (3-methoxy-4-hydroxybenzoic acid) with a suitable oxane-containing electrophile.

Key research objectives in this area would include:

Exploration of Greener Solvents and Catalysts: Investigating the use of non-toxic, biodegradable solvents and catalysts to minimize the environmental impact of the synthesis.

Microwave-Assisted and Flow Chemistry Approaches: These modern synthetic techniques could offer advantages in terms of reaction time, yield, and purity of the final product.

One-Pot Synthesis Strategies: Developing a streamlined process where multiple reaction steps are carried out in a single reaction vessel to improve efficiency and reduce waste.

A comparative analysis of different synthetic strategies would be crucial to identify the most viable route for potential scale-up and industrial application.

In-depth Mechanistic Investigations of its Biological Interactions and Target Specificity

The biological activity of this compound remains unexplored. A significant area for future research would be to investigate its potential interactions with biological systems. The presence of the methoxybenzoic acid moiety, a common scaffold in pharmacologically active compounds, suggests that it may exhibit interesting biological properties.

Future studies could involve:

Initial Pharmacological Screening: Assessing the compound's activity across a range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Target Identification and Validation: In the event of identifying a biological activity, subsequent studies would be necessary to pinpoint the specific molecular target(s) of the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how structural modifications influence its biological activity.

These investigations would be the first step towards understanding the potential therapeutic applications of this compound.

Application of Advanced Spectroscopic Techniques for Conformational Analysis

The three-dimensional conformation of a molecule is critical to its physical, chemical, and biological properties. Advanced spectroscopic techniques, in conjunction with computational modeling, could provide a detailed understanding of the conformational landscape of this compound.

Potential research avenues include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to determine the spatial proximity of different atoms within the molecule, providing insights into its preferred conformation in solution.

X-ray Crystallography: If a crystalline form of the compound can be obtained, X-ray crystallography would provide a definitive, high-resolution structure in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be employed to model the potential energy surface of the molecule and predict its stable conformers.

A thorough conformational analysis would provide a fundamental understanding of the molecule's structure and how it might interact with other molecules.

Integration with High-Throughput Screening Platforms for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Integrating this compound into HTS campaigns could be an efficient way to uncover novel biological functions.

Future research in this area could focus on:

Diverse Assay Development: Testing the compound in a wide array of HTS assays targeting different disease areas, such as oncology, infectious diseases, and metabolic disorders.

Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that produce a desired change in cellular behavior, without prior knowledge of the molecular target.

Follow-up Studies: For any "hits" identified in HTS, further studies would be required to confirm the activity, determine the potency, and elucidate the mechanism of action.

HTS represents a powerful tool for discovering unexpected and potentially valuable biological activities of uncharacterized compounds like this compound.

Opportunities for Interdisciplinary Research (e.g., chemical biology, materials science)

The unique chemical structure of this compound may lend itself to applications beyond traditional pharmacology, opening up avenues for interdisciplinary research.

Chemical Biology: The compound could be modified to create chemical probes to study biological processes. For example, attaching a fluorescent tag or a reactive group could allow for the visualization and identification of its binding partners within a cell.

Materials Science: Benzoic acid derivatives are known to be used in the synthesis of polymers and other materials. Future research could explore the potential of incorporating this compound into novel materials to impart specific properties, such as altered solubility, thermal stability, or biocompatibility.

Collaborations between chemists, biologists, and materials scientists would be essential to fully explore the interdisciplinary potential of this compound.

Q & A

Q. Q1: What are the key safety considerations when handling 3-methoxy-4-(oxan-4-yloxy)benzoic acid in laboratory settings?

A:

- Personal Protective Equipment (PPE): Use flame-resistant clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection. Respiratory protection is required if ventilation is inadequate .

- Fire Safety: Avoid heat, sparks, and open flames. Use inert gases (e.g., nitrogen) during handling to minimize oxidation risks .

- Spill Management: Sweep spills into sealed containers; avoid water contact to prevent hazardous reactions .

- Storage: Keep in airtight containers under inert gas (e.g., argon) at temperatures ≤25°C to prevent degradation .

Q. Q2: Why are critical physicochemical properties (e.g., melting point, solubility) unavailable for this compound?

A: Limited data reflect its status as a research-grade compound. For experimental design:

- Solubility Approximation: Use structurally similar analogs (e.g., 3-methoxy-4-methylbenzoic acid, solubility ~0.1 mg/mL in water) as proxies .

- Melting Point Estimation: Computational tools (e.g., ChemAxon, Gaussian) can predict thermal properties based on substituent effects .

Advanced Research Questions

Q. Q3: How can synthetic routes for this compound be optimized to improve yield and purity?

A:

Q. Q4: What strategies address contradictions in reported biological activity data for this compound?

A:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce discrepancies .

- Metabolite Interference: Use LC-MS to confirm compound stability under assay conditions (pH 7.4, 37°C) .

- Negative Controls: Include structurally inert analogs (e.g., 4-ethoxybenzoic acid) to isolate target-specific effects .

Q. Q5: How can computational modeling guide the design of derivatives with enhanced bioactivity?

A:

- Docking Studies: Target the benzoic acid moiety to the ATP-binding pocket of kinases (e.g., EGFR) using AutoDock Vina .

- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ data to prioritize derivatives .

- ADME Prediction: SwissADME predicts logP <3 for improved solubility, reducing hepatic clearance risks .

Q. Q6: What analytical methods validate the structural integrity of this compound under varying conditions?

A:

- Stability Testing:

- Spectroscopic Confirmation:

Methodological Challenges

Q. Q7: How can researchers mitigate risks of undesired reactions during scale-up synthesis?

A:

- Exothermic Control: Use jacketed reactors with slow reagent addition (≤0.5 mL/min) to manage heat .

- Byproduct Minimization: Replace homogeneous catalysts (e.g., H₂SO₄) with immobilized enzymes (e.g., lipase) for esterification .

- Real-Time Monitoring: In-line FTIR tracks intermediate formation, enabling rapid adjustments .

Q. Q8: What are the limitations of current toxicity data, and how can they be addressed?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.